5-ethyl-3-ethynyl-1,2-oxazole
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Overview
Description
5-Ethyl-3-ethynyl-1,2-oxazole is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is part of the oxazole family, known for its diverse biological activities and applications in medicinal chemistry . The presence of ethyl and ethynyl groups at positions 5 and 3, respectively, imparts unique chemical properties to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-3-ethynyl-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with propargylamine, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts such as Lewis acids can be employed to facilitate the cyclization process. The use of automated reactors ensures consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-3-ethynyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The oxazole ring can be reduced to form dihydro-oxazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the ethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Dihydro-oxazole derivatives.
Substitution: Halogenated oxazole derivatives.
Scientific Research Applications
5-Ethyl-3-ethynyl-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-ethyl-3-ethynyl-1,2-oxazole involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The oxazole ring can interact with DNA, potentially leading to antitumor effects . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
5-Methyl-3-ethynyl-1,2-oxazole: Similar structure but with a methyl group instead of an ethyl group.
5-Ethyl-3-propynyl-1,2-oxazole: Similar structure but with a propynyl group instead of an ethynyl group.
Uniqueness: 5-Ethyl-3-ethynyl-1,2-oxazole is unique due to the presence of both ethyl and ethynyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
2137530-80-2 |
---|---|
Molecular Formula |
C7H7NO |
Molecular Weight |
121.1 |
Purity |
95 |
Origin of Product |
United States |
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